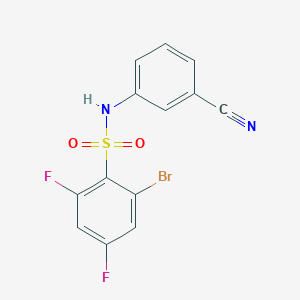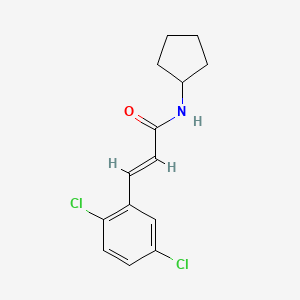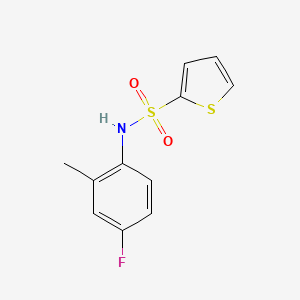
2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide, also known as BAY 94-9343, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 is not fully understood, but it is believed to involve the inhibition of specific enzymes, such as carbonic anhydrase and human kallikrein 7. Carbonic anhydrase is an enzyme that plays a crucial role in regulating the pH of cells, while human kallikrein 7 is an enzyme that is involved in the regulation of various physiological processes, including blood pressure and inflammation.
Biochemical and Physiological Effects:
2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 has been shown to exhibit several biochemical and physiological effects, including the inhibition of carbonic anhydrase and human kallikrein 7. Additionally, 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 has been found to exhibit anticancer activity against several cancer cell lines, which may be attributed to its ability to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 is its potent inhibitory activity against specific enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 has been found to exhibit anticancer activity, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343, including the development of new anticancer drugs based on its structure and the investigation of its potential applications in other fields, such as neurology and immunology. Additionally, further studies are needed to fully understand the mechanism of action of 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 and its potential side effects.
Synthesis Methods
The synthesis of 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 involves the reaction of 2-bromo-4,6-difluorobenzenesulfonamide with 3-cyanophenylboronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura coupling reaction and yields 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 as a white solid with a purity of over 99%.
Scientific Research Applications
2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and human kallikrein 7. Additionally, 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 has been found to exhibit anticancer activity against several cancer cell lines, including breast, prostate, and lung cancer cells.
properties
IUPAC Name |
2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF2N2O2S/c14-11-5-9(15)6-12(16)13(11)21(19,20)18-10-3-1-2-8(4-10)7-17/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHNCZIMIIWILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2Br)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)

![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)

![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)

![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)

![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)
